molecular formula C18H14FN3O B2427049 N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide CAS No. 2309778-68-3

N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide

Cat. No.: B2427049
CAS No.: 2309778-68-3
M. Wt: 307.328
InChI Key: GJIXBKZDSOOMCY-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-3-fluorobenzamide is an organic compound that features a bipyridine moiety linked to a fluorobenzamide group. Bipyridine derivatives are known for their versatile applications in coordination chemistry, materials science, and medicinal chemistry due to their ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-fluorobenzamide typically involves the coupling of a bipyridine derivative with a fluorobenzamide precursor. One common method is the use of Suzuki coupling, where a boronic acid derivative of bipyridine reacts with a halogenated fluorobenzamide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.

Industrial Production Methods

Industrial production of bipyridine derivatives often employs large-scale coupling reactions using automated reactors. The process involves rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-fluorobenzamide involves its ability to coordinate with metal ions, forming stable complexes that can modulate the activity of metal-dependent enzymes or proteins. The bipyridine moiety acts as a chelating agent, binding to metal ions and altering their electronic properties. This can lead to changes in the activity of the target enzyme or protein, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of fluorescent probes or materials with tailored electronic properties .

Properties

IUPAC Name

3-fluoro-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O/c19-16-3-1-2-15(11-16)18(23)22-12-13-4-9-21-17(10-13)14-5-7-20-8-6-14/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIXBKZDSOOMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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